MK-571 sodium
MK-571 sodium
MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist.Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.
Brand Name:
Vulcanchem
CAS No.:
115103-85-0
VCID:
VC0001882
InChI:
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
SMILES:
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Molecular Formula:
C₂₆H₂₆ClN₂O₃S₂.Na
Molecular Weight:
537.1 g/mol
MK-571 sodium
CAS No.: 115103-85-0
Inhibitors
VCID: VC0001882
Molecular Formula: C₂₆H₂₆ClN₂O₃S₂.Na
Molecular Weight: 537.1 g/mol
CAS No. | 115103-85-0 |
---|---|
Product Name | MK-571 sodium |
Molecular Formula | C₂₆H₂₆ClN₂O₃S₂.Na |
Molecular Weight | 537.1 g/mol |
IUPAC Name | sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
Standard InChI | InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; |
Standard InChIKey | XNAYQOBPAXEYLI-LQKFMROPSA-M |
Isomeric SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Canonical SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Description | MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist.Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation. |
Synonyms | (3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid L 660,711 L 660711 L-660711 MK 0571 MK 0679 MK 571 MK-0571 MK-0679 MK-571 MK-679 MK571 cpd verlukast verlukast, (R-(E))-isome |
Reference | [1]. Thivierge M, et al. Enhanced cysteinyl-leukotriene type 1 receptor expression in T cells from house dust mite-allergic individuals following stimulation with Der p. J Immunol Res. 2015;2015:384780. [2]. Barrington RD, et al. MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. Biochem Pharmacol. 2015 Jun 1;95(3):193-200. |
PubChem Compound | 16760569 |
Last Modified | Nov 11 2021 |
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